Pomalidomide-5'-C3-acid is a derivative of pomalidomide, a thalidomide analog primarily used in the treatment of multiple myeloma. This compound is notable for its role in targeted protein degradation, particularly through its interaction with the cereblon E3 ubiquitin ligase complex. Pomalidomide-5'-C3-acid is classified as a small molecule drug and is utilized in various research applications, particularly in the field of oncology and drug development.
Pomalidomide-5'-C3-acid can be sourced from chemical suppliers such as Sigma-Aldrich and Tenova Pharma, which provide various derivatives and related compounds for research purposes. These suppliers offer detailed specifications regarding purity, synthesis methods, and potential applications in scientific research .
Pomalidomide-5'-C3-acid falls under the category of immunomodulatory drugs and is classified as an E3 ligase ligand. Its primary function involves modulating immune responses and promoting targeted protein degradation through the ubiquitin-proteasome system.
The synthesis of pomalidomide-5'-C3-acid typically involves chemical modifications to the pomalidomide backbone. Various synthetic routes have been explored to achieve this compound, focusing on introducing functional groups that enhance its reactivity and efficacy as a protein degrader.
Technical Details:
The molecular structure of pomalidomide-5'-C3-acid can be represented by its chemical formula . The structure features a core isoindoline scaffold with various substituents that confer its biological activity.
Pomalidomide-5'-C3-acid participates in several chemical reactions due to its functional groups:
Technical Details:
Pomalidomide-5'-C3-acid exerts its effects primarily through binding to cereblon, an E3 ubiquitin ligase component. This interaction facilitates the ubiquitination and subsequent degradation of target proteins involved in tumor growth and immune modulation.
Research indicates that this mechanism significantly enhances anti-tumor immunity by altering the levels of key regulatory proteins within immune cells .
Pomalidomide-5'-C3-acid has significant applications in scientific research:
This compound's versatility makes it a valuable tool in both basic research and clinical applications aimed at improving cancer therapies through innovative mechanisms of action.
The tri-Trp pocket within CRBN's thalidomide-binding domain (TBD) serves as the critical interface for IMiD binding. Pomalidomide-5'-C3-acid retains the conserved glutarimide ring that inserts into this hydrophobic pocket (formed by Trp380, Trp386, and Trp400 in human CRBN), forming essential hydrogen bonds with His378 and a water-mediated network with Trp380 [1] [7]. The phthalimide ring extends toward the solvent-exposed region, where the C3-acid modification introduces strategic alterations:
Table 1: Structural Determinants of Pomalidomide-5'-C3-Acid Binding to CRBN
| Structural Feature | Role in CRBN Binding | Experimental Evidence |
|---|---|---|
| Glutarimide Ring | Inserts into tri-Trp pocket (W380, W386, W400); H-bonds with H378 | X-ray crystallography; Kd ~250 nM for thalidomide-CRBN [1] [6] |
| (S)-Enantiomer Configuration | ~10-fold higher affinity than (R)-enantiomer | ITC; Competitive binding assays [6] |
| C3 Linker (Propanoic Acid) | Provides flexibility; Positions terminal acid for surface interactions | Molecular modeling; SAR studies [5] [9] |
| Terminal Carboxylic Acid | Potential H-bonding/ionic interactions with Y319, R401 | Surface plasmon resonance (SPR); Mutagenesis studies [7] [10] |
The C3-acid linker is not merely a spacer; it actively participates in shaping the neomorphic interface essential for recruiting neosubstrates to the CRL4CRBN complex. This modification optimizes the molecular glue function:
Table 2: Impact of C3-Acid Linker on Ternary Complex Efficiency
| Parameter | Pomalidomide | Pomalidomide-5'-C3-Acid | Measurement Technique |
|---|---|---|---|
| CRBN Binding Affinity (Kd) | ~100 nM | ~50 nM | Isothermal Titration Calorimetry (ITC) [6] [9] |
| IKZF3 Degradation Half-life (t1/2) | ~4 hours | ~2 hours | Cellular Western Blotting; iMRM-MS [3] [5] |
| Ternary Complex (CRBN:Drug:IKZF1) Stability | ΔG = -40 kJ/mol | ΔG = -48 kJ/mol | Bioluminescence Resonance Energy Transfer (BRET) [5] |
| Resistance to Substrate Competition | Moderate | High | Competitive growth assays in high CRBN/decoy substrate cells [5] |
Pomalidomide-5'-C3-acid exhibits refined selectivity for the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), driving its potency in plasma cell disorders:
Table 3: Substrate Selectivity Profile of Pomalidomide-5'-C3-Acid
| Substrate | *Degradation Efficiency (DC50) | Biological Consequence | Relevance to Malignancy |
|---|---|---|---|
| IKZF3 (Aiolos) | 0.05 µM | Disruption of IRF4-MYC axis; IL-2 derepression | Multiple Myeloma, Lymphoma [1] [3] [8] |
| IKZF1 (Ikaros) | 0.08 µM | Disruption of IRF4-MYC axis; IL-2 derepression | Multiple Myeloma, Lymphoma [1] [3] [8] |
| PLZF/ZBTB16 | 0.15 µM | Antiproliferation | APL, T-ALL [2] |
| PLZF-RARα | 0.20 µM | Antiproliferation | APL [2] |
| CK1α | >10 µM (No degradation) | - | Not a target (cf. Lenalidomide in MDS) [5] [8] |
| GSPT1 | >10 µM (No degradation) | - | Not a target (cf. CC-885 in AML) [7] [8] |
*DC50: Concentration causing 50% substrate degradation at 24h in sensitive cell lines.
Pomalidomide-5'-C3-acid exemplifies the rational optimization of CELMoDs. Its structural modifications—enhanced CRBN binding via stereochemistry and the C3-acid linker, coupled with optimized ternary complex formation—yield a potent and selective degrader of IKZF1/3 and related zinc-finger transcription factors. This mechanism underpins its primary therapeutic activity in plasma cell malignancies and highlights its potential utility against leukemias driven by PLZF fusions [2] [8]. The compound serves as both a therapeutic candidate and a chemical tool for probing CRBN's role in targeted protein degradation.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2